methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate
Overview
Description
methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate is a complex organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a nitrobenzoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Introduction of the Nitrobenzoic Acid Ester Group: The final step involves esterification of the nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of bioreactors containing specific enzymes, such as lipase from Serratia marcescens, has also been explored for the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Formation of 4-[4-[3-(4-aminophenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.
- **4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-aminobenzoic acid.
Uniqueness
methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-18-6-3-15(4-7-18)19-14-20(25-24-19)16-9-11-26(12-10-16)21-8-5-17(23(28)32-2)13-22(21)27(29)30/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIRPKQRKYFMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C=C(C=C4)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.